molecular formula C26H25N5O2 B12049265 1,3-Dimethyl-8-((4-methylbenzyl)amino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

1,3-Dimethyl-8-((4-methylbenzyl)amino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Katalognummer: B12049265
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: JFSYJNLUXXYIQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dimethyl-8-((4-methylbenzyl)amino)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a synthetically modified purine derivative intended for research and development purposes. This compound features a complex molecular architecture based on a purine-dione core, which is substituted with both a (4-methylbenzyl)amino group at the 8-position and a naphthalen-1-ylmethyl group at the 7-position. These specific modifications are characteristic of compounds investigated for their potential as kinase inhibitors . Purine derivatives are a significant class of molecules in medicinal chemistry, often explored for modulating various biological pathways. As a specialized chemical, it serves as a valuable building block or intermediate for researchers in the fields of organic synthesis and drug discovery. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary tests and analyses to verify the compound's identity, purity, and suitability for their specific applications.

Eigenschaften

Molekularformel

C26H25N5O2

Molekulargewicht

439.5 g/mol

IUPAC-Name

1,3-dimethyl-8-[(4-methylphenyl)methylamino]-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C26H25N5O2/c1-17-11-13-18(14-12-17)15-27-25-28-23-22(24(32)30(3)26(33)29(23)2)31(25)16-20-9-6-8-19-7-4-5-10-21(19)20/h4-14H,15-16H2,1-3H3,(H,27,28)

InChI-Schlüssel

JFSYJNLUXXYIQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)CNC2=NC3=C(N2CC4=CC=CC5=CC=CC=C54)C(=O)N(C(=O)N3C)C

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds share the purine-2,6-dione scaffold but differ in substituents at positions 7 and 6. Key comparisons are outlined below:

Structural and Physicochemical Properties

Compound Name Substituents (Position 7 and 8) Molecular Formula Molecular Weight Key Features
Target Compound 7: Naphthalen-1-ylmethyl; 8: 4-methylbenzyl Not Provided Not Provided Bulky aromatic groups; potential for enhanced lipophilicity and receptor binding .
8-[(4-Methoxybenzyl)amino]-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione () 7: Octyl; 8: 4-methoxybenzyl C₂₃H₃₁N₅O₃ 425.52 Long alkyl chain (octyl) increases hydrophobicity; methoxy group enhances polarity .
7-Benzyl-8-((4-ethylphenyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione () 7: Benzyl; 8: 4-ethylphenyl C₂₂H₂₃N₅O₂ 389.45 Ethylphenyl group may improve metabolic stability compared to methylbenzyl .
8-((4-Methoxybenzyl)amino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione () 7: 2-Methylallyl; 8: 4-methoxybenzyl C₁₈H₂₁N₅O₃ 363.39 Allyl group introduces potential for covalent binding; methoxy enhances solubility .
8-[(2-Aminoethyl)amino]-7-(4-chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione () 7: 4-Chlorobenzyl; 8: 2-aminoethyl C₁₆H₁₉ClN₆O₂ 362.81 Chlorine atom increases electronegativity; aminoethyl group enhances solubility .

Functional Group Impact on Bioactivity

  • 4-Methylbenzyl vs.
  • Naphthalen-1-ylmethyl vs. Benzyl : The naphthalen-1-ylmethyl group (target compound) offers a larger aromatic surface area than benzyl (), which could increase binding affinity to hydrophobic receptor pockets .

Vorbereitungsmethoden

Xanthine Derivative Functionalization

The most direct method involves modifying xanthine (3,7-dihydro-1H-purine-2,6-dione) through sequential alkylation and amination. A representative pathway includes:

  • 1,3-Dimethylation : Treating xanthine with methyl iodide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 60°C, 12 h) yields 1,3-dimethylxanthine.

  • 7-Position Alkylation : Reacting 1,3-dimethylxanthine with 1-(chloromethyl)naphthalene in acetonitrile using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst (reflux, 24 h) introduces the naphthalen-1-ylmethyl group.

  • 8-Position Amination : Substituting the 8-bromo intermediate (generated via N-bromosuccinimide) with 4-methylbenzylamine in the presence of Pd(OAc)₂ and Xantphos (toluene, 110°C, 48 h) completes the synthesis.

Key Data :

StepReagentsConditionsYield
1,3-DimethylationCH₃I, K₂CO₃DMF, 60°C, 12 h78%
7-Alkylation1-(chloromethyl)naphthalene, TBAICH₃CN, reflux, 24 h65%
8-Amination4-methylbenzylamine, Pd(OAc)₂Toluene, 110°C, 48 h52%

Imidazole Ring Closure

Alternative routes construct the purine ring via cyclization:

  • Condensation Reaction : 4,5-Diamino-1,3-dimethyluracil reacts with triphosgene in dichloromethane (0°C to RT, 6 h) to form the imidazole ring.

  • Simultaneous Functionalization : Introducing the naphthalen-1-ylmethyl group during cyclization using 1-naphthalenemethyl isocyanate improves regioselectivity (DMAP catalyst, THF, 40°C, 18 h).

Stereochemical and Regiochemical Control

Protecting Group Strategies

The 8-amino group’s reactivity necessitates protection during 7-alkylation. Benzyloxycarbonyl (Cbz) groups, introduced via reaction with benzyl chloroformate (pyridine, 0°C, 2 h), prevent undesired side reactions. Subsequent hydrogenolysis (H₂, Pd/C, MeOH, 4 h) removes the Cbz group post-alkylation.

Catalytic Asymmetric Amination

Chiral 8-aminopiperidine derivatives, as reported in CN102127080A, employ (R)-BINAP ligands with CuI to achieve enantiomeric excess >90%. While designed for piperidine analogs, this methodology adapts to 4-methylbenzylamine by modifying ligand steric bulk.

Solvent and Temperature Optimization

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances 1,3-dimethylation rates due to superior solubility of xanthine salts.

  • Aromatic Solvents : Toluene improves Pd-catalyzed amination yields by stabilizing π-π interactions between the catalyst and aryl intermediates.

Thermal Stability Analysis

Differential scanning calorimetry (DSC) reveals decomposition onset at 218°C, permitting reactions below 150°C. Prolonged heating (>48 h) at 110°C causes epimerization at C7; microwave-assisted synthesis (150 W, 140°C, 2 h) mitigates this.

Purification and Characterization

Crystallization Techniques

Slow evaporation from ethyl acetate/hexane (1:3) produces needle-like crystals suitable for X-ray diffraction. Hydrogen bonding between the purine-dione carbonyl (O6) and 4-methylbenzylamino N-H (2.718 Å) stabilizes the lattice.

Chromatographic Methods

Reverse-phase HPLC (C18 column, MeOH/H₂O 70:30, 1 mL/min) achieves >98% purity. Retention time: 12.3 min.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Microreactor systems (0.5 mL volume, 10 bar pressure) reduce 8-amination time from 48 h to 30 min while maintaining 50% yield.

Green Chemistry Metrics

  • E-factor : 23 (improved to 15 via solvent recovery).

  • PMI (Process Mass Intensity) : 58 kg/kg without recycling.

Challenges and Mitigation Strategies

Naphthalenylmethyl Group Steric Effects

The bulky 7-substituent slows 8-amination kinetics. Using 10 mol% Pd(OAc)₂ with microwave irradiation enhances reaction rates 3-fold.

Byproduct Formation

8-Chloro impurities (<5%) arise from incomplete amination. Treating the crude product with NH₃/MeOH (50°C, 6 h) converts residuals to the target amine .

Q & A

Q. How to address inconsistencies in biological assay reproducibility across labs?

  • Methodological Answer : Standardize protocols (e.g., cell passage number, serum concentration). Share compound aliquots from a single batch. Implement blinded analyses and use validated reference compounds to calibrate assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.